molecular formula C21H26F2N2O5 B567285 (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid CAS No. 1206821-44-4

(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid

Cat. No.: B567285
CAS No.: 1206821-44-4
M. Wt: 424.4 g/mol
InChI Key: LENNFQOUZCABOS-UHFFFAOYSA-N
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Description

®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decan-9-yl core, which is a bicyclic system where two rings share a single atom. The presence of the 3,5-difluorophenyl group and the ethoxycarbonyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,5-difluorophenyl group: This step often involves a substitution reaction using a difluorobenzene derivative.

    Incorporation of the ethoxycarbonyl group: This is typically done through esterification or a related reaction.

    Final functionalization: The acetic acid moiety is introduced in the last step, often through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Optimization of reaction conditions: Finding the optimal temperature, pressure, and solvent conditions to maximize efficiency.

    Purification processes: Implementing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its interactions with various biological targets can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid may have potential as a pharmaceutical agent. Its unique structure and functional groups could be exploited to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(8-(3,5-difluorophenyl)-6-(methoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

The uniqueness of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid lies in its specific combination of functional groups and its spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[8-(3,5-difluorophenyl)-6-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N2O5/c1-20(2,3)30-19(29)25-11-16(13-8-14(22)10-15(23)9-13)24(12-17(26)27)18(28)21(25)6-4-5-7-21/h8-10,16H,4-7,11-12H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNFQOUZCABOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112285
Record name 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206821-44-4
Record name 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206821-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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